![molecular formula C14H18OSe B14427842 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol CAS No. 78998-82-0](/img/structure/B14427842.png)
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol is an organic compound that belongs to the class of cyclohexenols It features a cyclohexene ring substituted with a phenylselanyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to yield the corresponding alkene.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding cyclohexenol.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of selenoxide and subsequent elimination to yield alkenes.
Reduction: Formation of the corresponding cyclohexenol.
Substitution: Formation of substituted cyclohexenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of alkenes through selenoxide elimination.
Biology: Potential use in studying the effects of organoselenium compounds on biological systems.
Medicine: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Possible applications in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol involves its ability to undergo oxidation and reduction reactions. The phenylselanyl group can be oxidized to form selenoxide, which can then eliminate to form alkenes. This property is utilized in organic synthesis to introduce double bonds into molecules. Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: Similar structure but lacks the phenylselanyl group.
5,5-Dimethyl-1,3-cyclohexanedione: Precursor in the synthesis of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol.
5,5-Dimethyl-3-(diethylamino)-cyclohex-2-en-1-one: Contains a diethylamino group instead of a phenylselanyl group.
Uniqueness
The presence of the phenylselanyl group in this compound imparts unique chemical properties, such as the ability to undergo selenoxide elimination to form alkenes. This makes it a valuable reagent in organic synthesis and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
78998-82-0 |
---|---|
Molekularformel |
C14H18OSe |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
5,5-dimethyl-3-phenylselanylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C14H18OSe/c1-14(2)9-11(15)8-13(10-14)16-12-6-4-3-5-7-12/h3-8,11,15H,9-10H2,1-2H3 |
InChI-Schlüssel |
DEYROHJDZNFFFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C=C(C1)[Se]C2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.